molecular formula C32H36ClNO8 B12323926 Clomiphene-d5 (citrate)

Clomiphene-d5 (citrate)

Cat. No.: B12323926
M. Wt: 603.1 g/mol
InChI Key: PYTMYKVIJXPNBD-GQSKLOMXSA-N
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Description

Clomiphene-d5 (citrate) is a deuterated form of clomiphene citrate, a nonsteroidal compound used primarily for the treatment of female infertility. It is a selective estrogen receptor modulator (SERM) that stimulates the release of gonadotropins by inhibiting negative feedback on the hypothalamus. This compound is often used in scientific research to study the pharmacokinetics and metabolism of clomiphene citrate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clomiphene-d5 (citrate) involves the incorporation of deuterium atoms into the clomiphene citrate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of clomiphene-d5 (citrate) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the consistent incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Clomiphene-d5 (citrate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can lead to the formation of different isomers.

    Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include different isomers and metabolites of clomiphene-d5 (citrate), such as N-desethylclomiphene and 4-hydroxyclomiphene.

Scientific Research Applications

Clomiphene-d5 (citrate) is widely used in scientific research for various applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of clomiphene citrate.

    Metabolism: Investigating the metabolic pathways and identifying metabolites.

    Drug Development: Developing new drugs and formulations based on clomiphene citrate.

    Endocrinology: Researching the effects of clomiphene citrate on hormone levels and reproductive health.

Mechanism of Action

Clomiphene-d5 (citrate) exerts its effects by binding to estrogen receptors in the hypothalamus, pituitary gland, ovary, endometrium, and cervix. This binding inhibits the negative feedback mechanism of estrogen, leading to an increase in the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH). These hormones stimulate the development and maturation of ovarian follicles, leading to ovulation and the formation of the corpus luteum.

Comparison with Similar Compounds

Clomiphene-d5 (citrate) is similar to other selective estrogen receptor modulators (SERMs) such as tamoxifen and raloxifene. it is unique in its specific application for inducing ovulation in women with anovulatory cycles. Unlike tamoxifen, which is primarily used in the treatment of breast cancer, clomiphene-d5 (citrate) is specifically designed for reproductive health applications.

List of Similar Compounds

    Tamoxifen: Used primarily for the treatment of breast cancer.

    Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.

    Enclomiphene: Another isomer of clomiphene used in the treatment of male hypogonadism.

Properties

Molecular Formula

C32H36ClNO8

Molecular Weight

603.1 g/mol

IUPAC Name

2-[4-[(E)-2-chloro-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i5D,7D,8D,11D,12D;

InChI Key

PYTMYKVIJXPNBD-GQSKLOMXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=C(C=C3)OCCN(CC)CC)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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